molecular formula C18H17Cl3N2O B2938702 3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide CAS No. 866144-24-3

3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide

Cat. No.: B2938702
CAS No.: 866144-24-3
M. Wt: 383.7
InChI Key: BDGNEKPOABYQIQ-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide is a complex organic compound characterized by its multiple chlorine atoms and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide typically involves multiple steps, starting with the chlorination of the phenyl ring and the subsequent formation of the piperidine ring. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide may be employed in the study of enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it could be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide exerts its effects depends on its molecular targets and pathways. The presence of chlorine atoms and the piperidine ring may influence its binding affinity to certain receptors or enzymes, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

  • 3,4-Dichloro-N-(2-piperidinophenyl)benzenecarboxamide: Lacks the additional chlorine atom on the phenyl ring.

  • 3,4-Dichloro-N-(5-chloro-2-pyrrolidinophenyl)benzenecarboxamide: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness: The presence of the piperidine ring and the additional chlorine atom on the phenyl ring distinguishes 3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide from its similar compounds, potentially leading to different reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

3,4-dichloro-N-(5-chloro-2-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O/c19-13-5-7-17(23-8-2-1-3-9-23)16(11-13)22-18(24)12-4-6-14(20)15(21)10-12/h4-7,10-11H,1-3,8-9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGNEKPOABYQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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